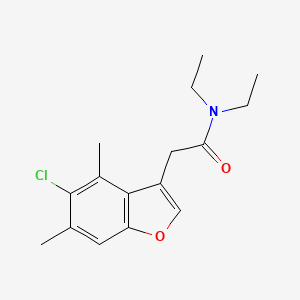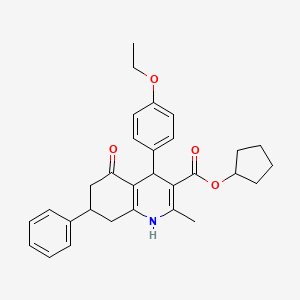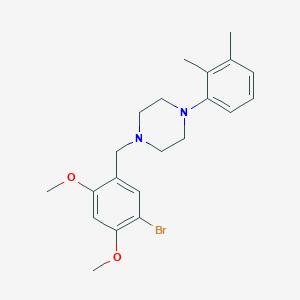![molecular formula C23H34N2 B4982079 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine](/img/structure/B4982079.png)
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. 2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine.
Mécanisme D'action
The exact mechanism of action of 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor, which results in the modulation of neurotransmitter release and subsequent changes in neuronal activity. The compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular levels.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models, which suggests its potential as an antidepressant and anxiolytic agent. The compound has also been shown to improve cognitive function and memory consolidation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine in lab experiments include its high potency and selectivity towards the 5-HT1A receptor, which allows for precise modulation of neuronal activity. However, the compound's complex synthesis method and limited availability may pose limitations for its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine. One direction is to investigate its potential as a treatment for mood disorders, such as depression and anxiety. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine involves the reaction of 4-phenylcyclohexylamine with 1,5-cyclooctadiene in the presence of palladium catalysts. The reaction proceeds through a series of steps, including hydrogenation and cyclization, to produce the desired compound. The yield of the synthesis process is reported to be high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
1-bicyclo[2.2.1]hept-2-yl-4-(4-phenylcyclohexyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant affinity towards the serotonin receptor subtype 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. The compound has also been shown to modulate the activity of the dopamine and norepinephrine systems, which are involved in the regulation of reward and motivation.
Propriétés
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2/c1-2-4-19(5-3-1)20-8-10-22(11-9-20)24-12-14-25(15-13-24)23-17-18-6-7-21(23)16-18/h1-5,18,20-23H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFGDHOYBPTOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C4CC5CCC4C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyrazinecarboxamide](/img/structure/B4982008.png)
![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)




![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxo-1-phenylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4982054.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)

![(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4982092.png)
